(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFOS and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluorine, and methylsulfane functional groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
- (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
- (5-Bromo-3-ethoxy-2-fluorophenyl)boronic acid
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the ethoxy group enhances its solubility and reactivity, while the bromine and fluorine atoms contribute to its stability and binding affinity in biological systems .
Properties
IUPAC Name |
5-bromo-1-ethoxy-2-fluoro-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-4-6(10)5-8(13-2)9(7)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEBCZAGDFVOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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